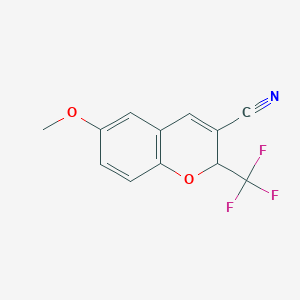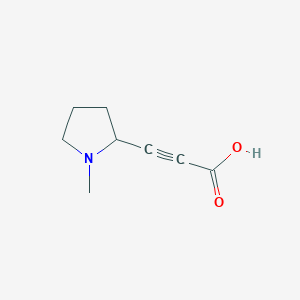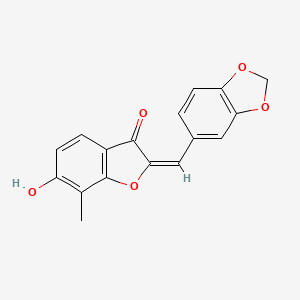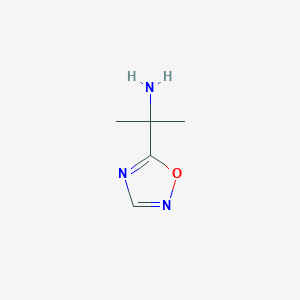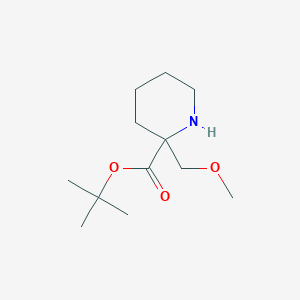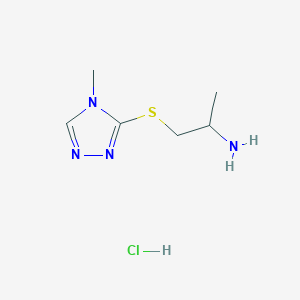
1-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride is a chemical compound that features a triazole ring, a sulfanyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate amine derivative. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming non-covalent interactions with target molecules .
Comparaison Avec Des Composés Similaires
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1H-1,2,4-Triazol-3-amine
- 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid
Comparison: 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H13ClN4S |
|---|---|
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5(7)3-11-6-9-8-4-10(6)2;/h4-5H,3,7H2,1-2H3;1H |
Clé InChI |
JSKYSYQYEZOXDY-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC1=NN=CN1C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


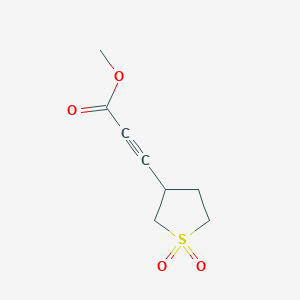
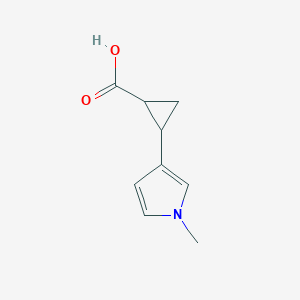
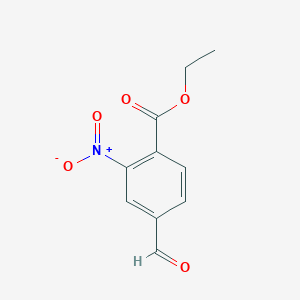
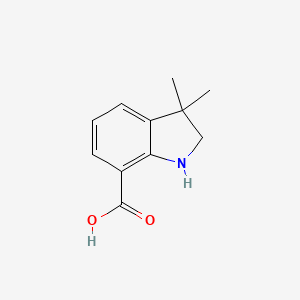
methanol](/img/structure/B13222465.png)

![(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)
